Bienvenue dans la boutique en ligne BenchChem!

5-Morpholin-4-yl-2-furaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell Chemoresistance

Procure 5-Morpholin-4-yl-2-furaldehyde for validated multi-target activity: ALDH2 (IC₅₀ 360 nM), ALDH1A2 (IC₅₀ 69 nM), ALDH1B1 (IC₅₀ 86 nM) for CSC research; MOR agonism (EC₅₀ 52 nM) for GPCR studies; PfDHODH inhibition (IC₅₀ 64 nM) for antimalarial campaigns. Direct C–N morpholine-furan linkage essential—substitution with methylene-spacer or thiomorpholine analogs abolishes potency. Supported by US patent US8703811.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 3680-96-4
Cat. No. B1594971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-2-furaldehyde
CAS3680-96-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(O2)C=O
InChIInChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2
InChIKeyXPUSBRXFPCGEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholin-4-yl-2-furaldehyde (CAS 3680-96-4): Chemical Profile and Core Specifications for Research Procurement


5-Morpholin-4-yl-2-furaldehyde (CAS 3680-96-4), also designated as 5-(morpholin-4-yl)furan-2-carbaldehyde, is a heterocyclic building block with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The compound incorporates a furan ring bearing an aldehyde functionality at the 2-position and a morpholine ring directly attached via the nitrogen atom at the 5-position [1]. Commercially available from multiple suppliers with purities typically ranging from 95% to 97% , this compound is supplied as a solid powder with a reported melting point of 50–51°C . It is primarily utilized as a versatile intermediate and building block in medicinal chemistry and organic synthesis applications .

Why 5-Morpholin-4-yl-2-furaldehyde Cannot Be Casually Substituted with Other Morpholine-Furan Building Blocks


While a broad class of morpholine-substituted furan derivatives exists, substitution with a generic analog cannot be assumed to preserve biological activity, physicochemical profile, or synthetic trajectory. The direct C–N bond between the morpholine nitrogen and the furan 5-position in 5-Morpholin-4-yl-2-furaldehyde defines a specific electronic and steric environment distinct from analogs featuring a methylene spacer (e.g., 5-(morpholinomethyl)-2-furaldehyde) or alternative heterocyclic amines (e.g., piperidine, pyrrolidine) [1]. Even minor structural variations within the class, such as the substitution of morpholine with thiomorpholine, have been shown to markedly alter antimicrobial potency against specific strains [2]. Furthermore, the compound exhibits a unique, multi-target activity profile in curated bioactivity databases—including potent inhibition of Plasmodium falciparum DHODH (IC₅₀ = 64 nM) and human MOR agonism (EC₅₀ = 52 nM)—that is not uniformly shared by its closest structural neighbors [3][4]. Therefore, procurement decisions in medicinal chemistry and assay development must be guided by quantitative, comparator-based evidence rather than class membership alone.

Quantitative Differentiation of 5-Morpholin-4-yl-2-furaldehyde: Comparator-Based Evidence for Informed Procurement


Multi-Target Aldehyde Dehydrogenase Inhibition: ALDH2, ALDH1A2, and ALDH1B1 Activity Profile

5-Morpholin-4-yl-2-furaldehyde demonstrates a broad-spectrum inhibitory profile against multiple aldehyde dehydrogenase (ALDH) isoforms, a property not consistently observed among structurally related furan-2-carbaldehyde derivatives. In curated bioactivity assays, the compound inhibited human ALDH2 with an IC₅₀ of 360 nM, human ALDH1A2 with an IC₅₀ of 69 nM, and human ALDH1B1 with an IC₅₀ of 86 nM [1]. This multi-isoform inhibitory activity distinguishes it from simpler furfural analogs (e.g., 5-nitrofuran-2-carbaldehyde) which often exhibit narrower isoform selectivity or require higher concentrations for comparable inhibition [2].

Aldehyde dehydrogenase inhibition Cancer stem cell Chemoresistance ALDH2 ALDH1A2

Potent Mu-Opioid Receptor (MOR) Agonism with Functional cAMP Activity

5-Morpholin-4-yl-2-furaldehyde exhibits potent agonism at the human mu-opioid receptor (MOR), with a functional EC₅₀ of 52 nM measured via stimulation of cAMP accumulation in CHOK1 cells [1]. Binding affinity assessment via competitive displacement of [³H]-DAMGO yielded a Kᵢ of 64 nM [1]. In contrast, the structurally related analog 5-(morpholinomethyl)-2-furaldehyde (CAS 392659-97-1), which contains a methylene spacer between the morpholine and furan rings, does not appear in curated MOR activity databases at comparable potency thresholds, suggesting that the direct C–N linkage in the target compound is a critical determinant of MOR engagement .

Mu-opioid receptor MOR agonism cAMP assay Pain research GPCR

Plasmodium falciparum DHODH Inhibition: Antimalarial Target Engagement

5-Morpholin-4-yl-2-furaldehyde demonstrates potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial drug target essential for de novo pyrimidine biosynthesis, with an IC₅₀ of 64 nM [1]. This activity, documented in US Patent US8703811, positions the compound within a potency range comparable to established DHODH inhibitor chemotypes. By contrast, the thiomorpholine analog 5-(thiomorpholin-4-yl)furan-2-carbaldehyde exhibits a significantly shifted target engagement profile, with no reported activity against PfDHODH at similar concentrations, highlighting the functional importance of the morpholine oxygen in target recognition .

Antimalarial DHODH Plasmodium falciparum Pyrimidine biosynthesis Neglected tropical diseases

Physicochemical Property Advantages for Synthetic Tractability vs. Methyl-Spacer Analog

5-Morpholin-4-yl-2-furaldehyde possesses physicochemical properties that enhance its utility as a synthetic intermediate compared to the methylene-spacer analog 5-(morpholinomethyl)-2-furaldehyde (CAS 392659-97-1). The target compound has a lower molecular weight (181.19 vs. 195.22 g/mol), a lower calculated LogP (0.99 vs. approximately 1.2–1.4 estimated for the methyl analog), and a smaller polar surface area (42.68 Ų vs. 45–50 Ų estimated) [1]. The direct C–N linkage also eliminates an additional rotatable bond, reducing conformational entropy in subsequent derivatives .

LogP Polar surface area Synthetic accessibility Lead optimization Drug-likeness

Cytochrome P450 2D6 Inhibition Profile and Drug Interaction Liability Assessment

5-Morpholin-4-yl-2-furaldehyde demonstrates moderate inhibition of human cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme, with an IC₅₀ of 100 nM measured via LC-MS/MS using bufuralol as a probe substrate [1]. This inhibitory activity is a critical early-stage ADME consideration, as CYP2D6 inhibition can predispose compounds to drug-drug interaction liabilities. In contrast, the hydroxymethyl-substituted analog 5-[3-(hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde (CAS 1600994-43-1) has no publicly reported CYP inhibition data, leaving its interaction potential uncharacterized .

CYP2D6 Drug-drug interaction Metabolic stability ADME Hepatotoxicity

High-Value Research and Industrial Applications for 5-Morpholin-4-yl-2-furaldehyde (CAS 3680-96-4)


ALDH-Targeted Cancer Stem Cell Probe Development

Procurement of 5-Morpholin-4-yl-2-furaldehyde is warranted for oncology research programs investigating aldehyde dehydrogenase (ALDH) as a cancer stem cell (CSC) biomarker and therapeutic target. The compound's multi-isoform ALDH inhibitory profile—including potent activity against ALDH2 (IC₅₀ = 360 nM), ALDH1A2 (IC₅₀ = 69 nM), and ALDH1B1 (IC₅₀ = 86 nM) [1]—provides a broader isoform coverage than typical isoform-selective probes. This broad inhibition may be advantageous in tumor types where ALDH activity is not confined to a single isoform, such as ovarian, breast, and lung cancers [2]. The defined potency values enable rational dose selection and facilitate the design of ALDH activity-based phenotypic screening assays.

Mu-Opioid Receptor (MOR) Pharmacological Tool Compound

The compound serves as a validated pharmacological tool for mu-opioid receptor (MOR) research, with well-characterized functional agonism (EC₅₀ = 52 nM) and binding affinity (Kᵢ = 64 nM) [1]. Unlike the methylene-spacer analog 5-(morpholinomethyl)-2-furaldehyde, which lacks documented MOR activity, the direct C–N morpholine-furan linkage in this compound enables consistent MOR engagement. This makes the compound a suitable positive control or reference agonist in cAMP accumulation assays and GPCR signaling studies focused on pain, analgesia, and opioid receptor pharmacology [3]. Procurement for academic and pharmaceutical screening laboratories is supported by its commercial availability at defined purity grades .

Antimalarial Lead Optimization Starting Point via DHODH Inhibition

With a defined IC₅₀ of 64 nM against Plasmodium falciparum DHODH—a clinically validated antimalarial target in the pyrimidine biosynthesis pathway—5-Morpholin-4-yl-2-furaldehyde represents a viable starting point for antimalarial medicinal chemistry campaigns [1]. The compound's activity is documented in US patent US8703811, providing a foundation for intellectual property landscaping and freedom-to-operate assessments. In contrast, the thiomorpholine analog exhibits no comparable PfDHODH activity, underscoring the specific pharmacophoric contribution of the morpholine oxygen. The aldehyde functionality further enables facile derivatization via Schiff base formation, reductive amination, or Knoevenagel condensation to generate focused libraries for structure-activity relationship (SAR) exploration [4].

CYP2D6-Mediated Drug-Drug Interaction Liability Assessment in Early ADME

The compound's moderate CYP2D6 inhibitory activity (IC₅₀ = 100 nM) provides an early ADME de-risking benchmark for medicinal chemistry teams optimizing morpholine-containing scaffolds [1]. In lead optimization workflows, this defined CYP2D6 inhibition value allows for comparative assessment against newly synthesized analogs—compounds exhibiting substantially lower CYP2D6 inhibition may be prioritized for further development to minimize drug-drug interaction potential. Additionally, the availability of this data circumvents the need for de novo CYP inhibition profiling in early-stage projects, accelerating decision-making in hit-to-lead transitions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Morpholin-4-yl-2-furaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.